Cas no 383129-21-3 (2-(3-chlorophenyl)azepane)

2-(3-Chlorophenyl)azepane is a chlorinated phenyl-substituted azepane derivative, characterized by its seven-membered nitrogen-containing ring structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of the 3-chlorophenyl moiety enhances its utility in structure-activity relationship studies, particularly in the development of central nervous system (CNS) targeting agents. Its rigid yet flexible azepane scaffold allows for diverse functionalization, making it valuable for exploring novel pharmacophores. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research applications.
2-(3-chlorophenyl)azepane structure
2-(3-chlorophenyl)azepane structure
Product name:2-(3-chlorophenyl)azepane
CAS No:383129-21-3
MF:C12H16CLN
Molecular Weight:209.71514
CID:298478
PubChem ID:4005365

2-(3-chlorophenyl)azepane 化学的及び物理的性質

名前と識別子

    • 1H-Azepine,2-(3-chlorophenyl)hexahydro-
    • 2-(3-chlorophenyl)azepane
    • SCHEMBL24313500
    • DTXSID50398489
    • 383129-21-3
    • CS-0299790
    • 2-(3-CHLORO-PHENYL)-AZEPANE
    • MFCD02663731
    • AKOS001476008
    • EN300-1153291
    • 2-(3-CHLOROPHENYL)HEXAHYDRO-1H-AZEPINE
    • インチ: InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2
    • InChIKey: DKVBGAPRKMGQCO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C2CCCCCN2)C=1

計算された属性

  • 精确分子量: 209.09728
  • 同位素质量: 209.0971272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 12Ų
  • 互变异构体数量: 何もない

じっけんとくせい

  • 密度みつど: 1.068
  • PSA: 12.03

2-(3-chlorophenyl)azepane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C612348-50mg
2-(3-chlorophenyl)azepane
383129-21-3
50mg
$ 50.00 2022-06-06
TRC
C612348-500mg
2-(3-chlorophenyl)azepane
383129-21-3
500mg
$ 320.00 2022-06-06
Chemenu
CM286130-5g
2-(3-Chlorophenyl)azepane
383129-21-3 97%
5g
$*** 2023-05-30
Enamine
EN300-1153291-5.0g
2-(3-chlorophenyl)azepane
383129-21-3
5g
$3479.0 2023-06-09
Enamine
EN300-1153291-2.5g
2-(3-chlorophenyl)azepane
383129-21-3
2.5g
$2351.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370460-1g
2-(3-Chlorophenyl)azepane
383129-21-3 97%
1g
¥28080.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370460-100mg
2-(3-Chlorophenyl)azepane
383129-21-3 97%
100mg
¥10483.00 2024-05-16
Enamine
EN300-1153291-0.1g
2-(3-chlorophenyl)azepane
383129-21-3
0.1g
$416.0 2023-06-09
Enamine
EN300-1153291-1.0g
2-(3-chlorophenyl)azepane
383129-21-3
1g
$1200.0 2023-06-09
Chemenu
CM286130-5g
2-(3-Chlorophenyl)azepane
383129-21-3 97%
5g
$640 2021-06-09

2-(3-chlorophenyl)azepane 関連文献

2-(3-chlorophenyl)azepaneに関する追加情報

2-(3-Chlorophenyl)Azepane: A Comprehensive Overview

The compound 2-(3-chlorophenyl)azepane (CAS No. 383129-21-3) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical and organic chemistry. This compound belongs to the azepane family, which is a seven-membered ring structure containing one nitrogen atom. The presence of the 3-chlorophenyl group introduces unique electronic and steric properties, making it a valuable substrate for further functionalization and exploration.

Recent studies have highlighted the importance of azepane derivatives in drug discovery, especially in the development of GABAA receptor modulators. The chlorophenyl group in 2-(3-chlorophenyl)azepane plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Researchers have demonstrated that this compound exhibits promising activity in preclinical models, particularly in reducing anxiety and convulsions, suggesting its potential as a therapeutic agent.

The synthesis of 2-(3-chlorophenyl)azepane involves a multi-step process, often utilizing palladium-catalyzed cross-coupling reactions. These methods have been optimized to achieve high yields and selectivity, ensuring the scalability of the synthesis for industrial applications. The incorporation of the chlorophenyl group is typically achieved through nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the starting materials and reaction conditions.

From a structural standpoint, 2-(3-chlorophenyl)azepane exhibits a rigid framework due to the seven-membered ring system. This rigidity is advantageous in medicinal chemistry as it can enhance the molecule's bioavailability and target specificity. The nitrogen atom within the azepane ring can also serve as a site for further functionalization, enabling the introduction of additional substituents to fine-tune the compound's properties.

In terms of applications, 2-(3-chlorophenyl)azepane has shown promise in several areas beyond drug discovery. For instance, it has been explored as a building block for advanced materials, such as high-performance polymers and liquid crystals. Its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices.

Recent advancements in computational chemistry have also shed light on the electronic structure of 2-(3-chlorophenyl)azepane, providing insights into its reactivity and stability. Density functional theory (DFT) calculations have revealed that the compound exhibits favorable electronic delocalization patterns, which contribute to its stability under various reaction conditions.

In conclusion, 2-(3-chlorophenyl)azepane (CAS No. 383129-21-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers in pharmaceuticals, materials science, and organic chemistry. As ongoing studies continue to uncover new aspects of this compound's potential, it is poised to play an increasingly important role in both academic and industrial settings.

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